An In-depth Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Synthesis, Characterization, and Implications in Drug Development
An In-depth Technical Guide to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol: Synthesis, Characterization, and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry, primarily recognized as a key impurity and synthetic intermediate related to Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the chemical's structure, properties, synthesis, and analytical characterization. It is designed to equip researchers and drug development professionals with the critical knowledge required for its identification, quantification, and control in pharmaceutical manufacturing and research. The guide delves into the mechanistic underpinnings of its formation as a process-related impurity and discusses its potential, albeit currently under-investigated, biological significance. Detailed experimental protocols for its synthesis and analytical determination are provided to serve as a practical resource for laboratory applications.
Introduction: The Significance of a Chiral Impurity
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, often referred to as a "hydroxy impurity" of Dapoxetine, represents a classic example of a process-related impurity that requires rigorous characterization and control.[1][3] Its chiral nature, possessing an (R)-configuration at the benzylic alcohol, underscores the stereochemical precision demanded in modern drug synthesis.
The presence of this impurity can arise from incomplete reactions or side reactions during the synthesis of Dapoxetine from its precursors.[4] Understanding the chemical behavior and analytical profile of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is therefore not merely an academic exercise but a regulatory and safety imperative. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers in process development, quality control, and medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is fundamental for its handling, analysis, and the development of effective purification strategies.
| Property | Value | Source |
| IUPAC Name | (1R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | [5] |
| Synonyms | (R)-Dapoxetine Hydroxy Impurity, Dapoxetine Related Compound 10 | [1][3] |
| CAS Number | 156453-53-1 | [1] |
| Molecular Formula | C₁₉H₁₈O₂ | [5] |
| Molecular Weight | 278.35 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | [6] |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | |
| Boiling Point | Predicted: ~454.4 °C | [6] |
| Solubility | Predicted to be soluble in organic solvents like methanol, chloroform, and DMSO.[6] Insoluble in water.[2] | |
| pKa | Not experimentally determined. | |
| XLogP3-AA | 4.3 (Computed) | [5] |
Synthesis and Mechanism of Formation
The synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol is intrinsically linked to the synthesis of Dapoxetine. It can be prepared intentionally for use as a reference standard or can be formed as an impurity.
Retrosynthetic Analysis and Key Strategies
The most logical synthetic approach involves the enantioselective reduction of the corresponding ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one. This strategy allows for the establishment of the crucial (R)-stereocenter at the carbinol position.
Caption: Retrosynthetic analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Experimental Protocol: Enantioselective Synthesis
The following protocol is based on established methods for the enantioselective synthesis of related chiral alcohols, particularly intermediates in the synthesis of Dapoxetine.[7]
Step 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one (Precursor Ketone)
-
Reaction Setup: To a solution of 1-naphthol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add 3-chloro-1-phenylpropan-1-one (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.
Step 2: Enantioselective Reduction to (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol
This step is critical for establishing the (R)-stereochemistry and can be achieved using chiral reducing agents.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq) in an anhydrous solvent like THF or methanol.
-
Chiral Reduction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of a chiral reducing agent. A common choice is a borane complex with a chiral ligand, such as (R)-2-methyl-CBS-oxazaborolidine.
-
Reaction: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature while monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with a protic solvent (e.g., methanol or saturated aqueous ammonium chloride solution). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford the desired (R)-enantiomer.
Formation as a Dapoxetine Impurity
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol can be formed as a process-related impurity during the synthesis of (S)-Dapoxetine if the reduction of the intermediate ketone is not fully completed or if there is incomplete conversion in the subsequent amination step. The (R)-enantiomer is of particular interest as it is the diastereomer of the corresponding intermediate that leads to the active (S)-Dapoxetine. Its presence can indicate issues with the stereoselectivity of the synthesis.
Analytical Characterization
Robust analytical methods are essential for the identification and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Spectroscopic Analysis
While a dedicated, publicly available full set of spectra for this specific compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings. A key signal would be the methine proton (CH-OH) adjacent to the phenyl group, which would appear as a multiplet. The methylene protons of the propanol chain would also exhibit distinct multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals corresponding to the aromatic carbons of the two ring systems and the three aliphatic carbons of the propanol chain. The carbinol carbon (C-OH) would be a key diagnostic peak.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (278.35 g/mol ). Fragmentation patterns would involve the loss of water, and cleavage of the propanol chain.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol from Dapoxetine and other related impurities.[8]
Illustrative HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed for optimal separation of multiple impurities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both Dapoxetine and the impurity have significant absorbance (e.g., around 290 nm) is suitable.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
Caption: General workflow for the HPLC analysis of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Biological Context and Implications in Drug Development
As a known impurity of Dapoxetine, the primary biological relevance of (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol lies in its potential to affect the safety and efficacy profile of the final drug product. While specific pharmacological studies on this compound are not widely published, its structural similarity to Dapoxetine suggests that it could potentially have some affinity for the serotonin transporter, although likely with much lower potency.[2]
The main concerns for drug developers regarding this impurity are:
-
Toxicity: Even if pharmacologically weak, the impurity could have its own toxicological profile that needs to be assessed.
-
Impact on Efficacy: The presence of impurities can reduce the overall potency of the active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA have strict guidelines on the limits of impurities in drug substances and products.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol serves as a pertinent case study in the critical field of pharmaceutical impurity profiling. Its identity as a key impurity in the synthesis of Dapoxetine necessitates a thorough understanding of its chemical synthesis, analytical characterization, and potential biological implications. This guide has provided a consolidated resource for researchers and professionals in the pharmaceutical sciences, offering insights into its properties and practical methodologies for its study. Continued research into the specific biological activities and toxicological profile of this and other drug-related impurities is essential for ensuring the continued safety and efficacy of therapeutic agents.
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